3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multi-step procedures. One common approach is to start with the bicyclo[2.2.2]oct-5-ene-2-carboxylic acid as the core structure. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organic solvents like dichloromethane and catalysts such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: Used in fluorescence studies.
Uniqueness
3-{[4-(2-Phenylethyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is unique due to its bicyclic structure combined with the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[4-(2-phenylethyl)piperazine-1-carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H28N2O3/c25-21(19-17-6-8-18(9-7-17)20(19)22(26)27)24-14-12-23(13-15-24)11-10-16-4-2-1-3-5-16/h1-6,8,17-20H,7,9-15H2,(H,26,27) |
InChI Key |
DNEIWPBFXZVYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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